REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][NH:4][C:5](=[S:8])[NH:6][NH2:7].[CH2:9](Cl)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[N+:17]([O-])([O-])=O.[Na+].Cl.C(=O)([O-])[O-].[K+].[K+]>O.CO>[OH:1][CH2:2][CH2:3][N:4]1[C:5]([S:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[N:6][N:7]=[N:17]1 |f:2.3,5.6.7|
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
OCCNC(NN)=S
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
benzyl N-(2-hydroxyethyl) thiocarbazimidate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.24 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
30
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 20 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a homogeneous solution
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for an hour under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
The mixture was stirred
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The concentrate was extracted with chloroform
|
Type
|
WASH
|
Details
|
the extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The fractions containing the object compound
|
Type
|
CUSTOM
|
Details
|
were collected
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCN1N=NN=C1SCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |